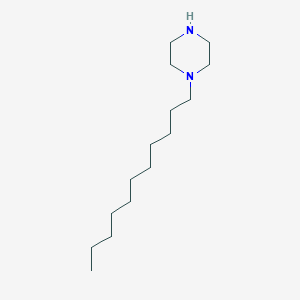

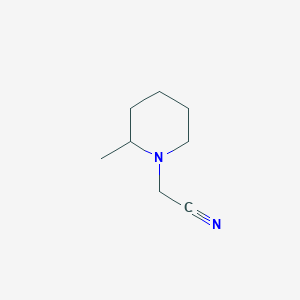

(2-Methylpiperidin-1-yl)acetonitrile

Descripción general

Descripción

“(2-Methylpiperidin-1-yl)acetonitrile” is a compound with the CAS Number: 824-50-0 and a molecular weight of 138.21 . It is also known by its IUPAC name, (2-methyl-1-piperidinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a colorless liquid with a spicy taste . It can be dissolved in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It has a boiling point of 202-203°C and a density of 0.913 g/mL .Aplicaciones Científicas De Investigación

Photophysical Properties in Heterodinuclear Complexes

The segmental ligand 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole] reacts with stoichiometric amounts of Ln(III) and Zn(II) in acetonitrile, forming heterodinuclear triple-helical complexes under thermodynamic control. These complexes, such as [EuZn(L2)3], demonstrate significant photophysical properties, as observed in luminescence measurements using Eu(III) as a structural probe (Piguet et al., 1996).

Stable Anion Radical Formation

The reaction of chloranilic acid with N-methylpiperidine in acetonitrile results in the formation of a stable anion radical of quinone. This reaction's products have been confirmed by EPR measurements, and the reaction's stability constant, extinction coefficients, and thermodynamic parameters have been reported. A proposed mechanism suggests the formation of highly stable anion radicals (Dworniczak, 2003).

Formation of Carbene Silver(I) Complexes

2-(1-methyl-1,2-dihydroimidazol-3-yl)acetonitrile tetrafluoroborate reacts with silver oxide in dichloromethane, producing [Ag(DIM)2]BF4. This compound, characterized by elemental analysis, IR, MS, and single-crystal X-ray diffraction, exhibits potential biological activity, including anti-fungus yeast activity (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).

Antitumor Activity of Novel Compounds

Synthesis of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrates significant antitumor activity against human hepatoma cells and melanoma cells. This compound's structure was confirmed by X-ray diffraction, and its interactions with SHP2 protein were studied through molecular docking (Zhou et al., 2021).

Dissociative Photosubstitution Reactions

The complex (Ru(trpy)(bpy)(NCCH3))2+ undergoes ligand substitution reactions in acetonitrile when irradiated, leading to quantum yields for the displacement of the acetonitrile ligand. These findings support a dissociative reaction mechanism and provide insights into the photophysical behavior of such complexes (Hecker, Fanwick, & McMillin, 1991).

Homoconjugation in Organic Bases

Research on the homoconjugation of organic bases in acetonitrile, including N-methylpiperidine, provides data on homoconjugation constants and basicity. These findings contribute to understanding the behavior of organic bases in solution (Stańczyk-Dunaj & Jarczewski, 2005).

Synthesis of Catalyst Solutions for Aerobic Alcohol Oxidation

Bpy/TEMPO/NMI and bpy/ABNO/NMI solutions in acetonitrile exhibit long-term stability and are combined with [Cu(MeCN)4]OTf to create a catalyst system for the aerobic oxidation of alcohols. This research contributes to developing more user-friendly and efficient catalyst systems (Steves & Stahl, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that acetonitrile compounds often interact with various biological targets, influencing their function .

Mode of Action

(2-Methylpiperidin-1-yl)acetonitrile is involved in oligonucleotide synthesis, where it forms a complex with the deblocking acid, competing with the oligonucleotide and drastically slowing detritylation . Incomplete removal of acetonitrile during the deblock step may slow the kinetics enough to result in incomplete detritylation of the oligonucleotide .

Biochemical Pathways

It’s known that acetonitrile compounds can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effect .

Result of Action

It’s known that acetonitrile compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

2-(2-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOLJMMCKXMANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)

![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)